5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid
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Overview
Description
5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The cyclopropyl group can be introduced through cyclopropanation reactions, while the furan ring can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., NaOH, KOH), acids (e.g., HCl, H₂SO₄), and solvents (e.g., DMSO, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- **5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- **3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H19N3O5 |
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Molecular Weight |
333.34 g/mol |
IUPAC Name |
5-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5/c1-9-12(16(21)22)7-11(23-9)8-19(2)14(20)6-5-13-17-15(18-24-13)10-3-4-10/h7,10H,3-6,8H2,1-2H3,(H,21,22) |
InChI Key |
QFOSACYCLBYVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CN(C)C(=O)CCC2=NC(=NO2)C3CC3)C(=O)O |
Origin of Product |
United States |
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